![molecular formula C17H20O B076166 Benzylidene camphor CAS No. 15087-24-8](/img/structure/B76166.png)
Benzylidene camphor
Overview
Description
Benzylidene camphor derivatives are widely recognized in scientific research for their role as ultraviolet (UV) filters in sunscreen compositions and in various materials for UV protection. This chemical compound exhibits significant photochemical behavior, including photoinduced cis-trans isomerization when exposed to light, a phenomenon that does not depend on concentration, the presence or absence of oxygen, or the presence of inhibitors such as isopropanol or biacetyl (Beck et al., 1981).
Synthesis Analysis
This compound and its derivatives have been synthesized through various methods, demonstrating their versatility and adaptability in chemical reactions. For example, the synthesis of 3-benzylidene-D-camphor derivatives has been explored for their efficiency in second-harmonic generation (SHG), with specific compounds showing significant potential in nonlinear optical materials (Kawamata & Inoue, 1993). Additionally, innovative methods have been developed for creating optically active benzylidene derivatives of terpenoid ketones, highlighting their application potential in liquid-crystalline compositions (Chuiko et al., 2002).
Molecular Structure Analysis
The molecular structure of this compound derivatives plays a critical role in their chemical and physical properties. Detailed structural analysis has been conducted, such as the study of two related dimeric 3-benzyl-camphors, which provided insights into their crystal structures and the conformational arrangements of the phenyl rings relative to the camphor ring system (Suh et al., 1997).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, contributing to its diverse applications. For instance, its involvement in multicomponent reactions such as the Passerini and Ugi reactions has been explored, demonstrating the synthesis of α-acyloxyamides and α-acylaminoamides with significant diastereomeric excess (Bock & Ugi, 1997). Such reactions highlight the chemical versatility and potential of this compound in synthetic organic chemistry.
Physical Properties Analysis
The physical properties of this compound, such as its behavior under various conditions, are essential for its application in sunscreens and other protective materials. The photochemical behavior, including the isomerization process under solar simulator light, is a key aspect of its physical properties, affecting its stability and effectiveness as a UV filter (Beck et al., 1981).
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity and interactions in various chemical environments, are crucial for its widespread use. Studies have shown its potential in creating novel materials with specific optical properties, such as second-harmonic generation efficiency, which is pivotal for applications in nonlinear optical materials (Kawamata & Inoue, 1993).
Scientific Research Applications
UV Filters in Sunscreens : Benzylidene camphor derivatives are used as ultraviolet filters in sunscreens. They undergo photoinduced cis-trans isomerization when exposed to light, and this photochemical behavior is consistent across different conditions (Beck et al., 1981).
Endocrine Disruption and Reproductive Effects : Certain derivatives like 3-benzylidene camphor (3BC) have shown estrogenic effects in vitro and in vivo in fish, affecting reproduction and fertility in a dose-dependent manner (Kunz et al., 2006).
Tissue Distribution Post-Application : Studies have investigated the distribution of 3-benzylidene camphor in various tissues following topical application, suggesting its potential to be found in human tissues after sunscreen use (Søeborg et al., 2006).
Oestrogenic Effect in Fish Assay : this compound has been shown to cause vitellogenin induction in fish, indicating estrogenic activity. This has implications for the environmental impact of these compounds (Holbech et al., 2002).
Environmental Impact on Aquatic Invertebrates : UV filters like 3-benzylidene-camphor have been tested for toxicity and estrogenic activity on freshwater invertebrates, showing significant effects on reproduction and development (Schmitt et al., 2008).
Developmental Toxicity and Endocrine Activity : Studies indicate that certain UV filters, including 3-benzylidene camphor, exhibit endocrine activity, developmental toxicity, and alter gene expression in reproductive organs and brain regions (Schlumpf et al., 2004).
Anticonvulsant Activity : Derivatives of this compound, such as hydrazone, semicarbazone, and thiosemicarbazone derivatives, have been synthesized and evaluated for their anticonvulsant activity (Agrawal et al., 2014).
Nonlinear Optical Materials : Benzylidene-D-camphor derivatives have been synthesized for their potential use in nonlinear optical materials, particularly for their efficiency in second-harmonic generation (Kawamata & Inoue, 1993).
Mechanism of Action
Target of Action
Benzylidene camphor, also known as 3-Benzylidene camphor, is primarily used as a UV light absorber . It is an active ingredient in sunscreen products and is used to protect the skin from harmful UV rays . The primary targets of this compound are the skin cells that it protects from UV radiation .
Mode of Action
This compound works by absorbing UV radiation and converting it into less damaging infrared radiation (heat) . This prevents the UV radiation from causing damage to the skin cells. It has also been shown to interact with estrogen receptors and the progesterone receptor .
Biochemical Pathways
It has been shown to interact with estrogen receptors and the progesterone receptor . This suggests that it may affect hormonal pathways in the body. Additionally, it has been reported to act with inflammatory pathways by activating p38 MAPK and NF-B, leading to the production of inflammatory TNF- and IL-6 .
Pharmacokinetics
It is known that this compound is lipophilic, which suggests that it can be absorbed into the skin and potentially enter systemic circulation . Its lipophilicity also suggests that it could accumulate in certain tissues .
Result of Action
The primary result of this compound’s action is the protection of skin cells from UV radiation . By absorbing UV radiation and converting it into less damaging heat, it prevents the UV radiation from causing cellular damage. It has also been shown to have a range of effects in different models, interacting with multiple pathways and causing long-term effects even at low doses .
Action Environment
Environmental factors can influence the action of this compound. For example, a higher pH value and the presence of salinity can reduce the amount of sorption of this compound . Additionally, this compound can be released into the environment, where it can accumulate in aquatic organisms and potentially cause harm .
Safety and Hazards
Benzylidene camphor is generally considered safe for use in cosmetics, but it should be handled with care. It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . It is also recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation when handling this compound . It is flammable and can cause irritation to the skin, eyes, and respiratory system .
properties
IUPAC Name |
3-benzylidene-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O/c1-16(2)14-9-10-17(16,3)15(18)13(14)11-12-7-5-4-6-8-12/h4-8,11,14H,9-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIQXFRANQVWXJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2=CC3=CC=CC=C3)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90864552 | |
Record name | 3-Benzylidenebornan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90864552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
15087-24-8 | |
Record name | Benzylidenecamphor | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15087-24-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-(phenylmethylene)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Benzylidenebornan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90864552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,7,7-trimethyl-3-(phenylmethylene)bicyclo[2.2.1]heptan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.567 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does benzylidene camphor interact with estrogen receptors?
A1: Research suggests that this compound derivatives, particularly 3-benzylidene camphor (3-BC) and 4-methylthis compound (4-MBC), can bind to estrogen receptors (ER), with 4-MBC exhibiting a preference for ER-β. [, , , , , , , ] This binding can lead to the activation of estrogen-responsive genes, mimicking the effects of natural estrogens.
Q2: What are the downstream effects of this compound's interaction with endocrine receptors?
A2: Studies in fish and rats have shown that exposure to 3-BC and 4-MBC can lead to various developmental and reproductive effects, including:
- Vitellogenin induction in fish: This indicates estrogenic activity. [, , , , ]
- Delayed puberty in male rats: This suggests disruption of normal hormonal signaling. [, , ]
- Altered reproductive organ weights in both sexes: This indicates interference with reproductive development. [, , , ]
- Impaired sexual behavior in female rats: This suggests effects on the brain and neuroendocrine systems. [, , ]
- Changes in gene expression in the uterus, prostate, and brain: This demonstrates a molecular level impact on endocrine-sensitive tissues. [, , , ]
Q3: Are there concerns regarding human exposure to this compound?
A3: While further research is needed to fully understand the potential risks of this compound to humans, several factors raise concern:
- Widespread use in sunscreens and cosmetics: This leads to potential for significant human exposure. [, , , , , , ]
- Detection in human milk: This confirms that this compound can be absorbed through the skin and pass into breast milk. [, , ]
- Presence in environmental samples: this compound has been detected in wastewater, rivers, lakes, and even fish, indicating potential for widespread environmental contamination and exposure. [, , , , ]
Q4: How does the estrogenic potency of this compound compare to natural estrogens or other endocrine disruptors?
A4: Schlumpf et al. [, ] compared the estrogenic potency of 4-MBC and octyl methoxycinnamate (OMC) to ethinylestradiol and isoflavones (phytoestrogens) in uterotrophic assays. While 4-MBC and OMC displayed estrogenic effects, their potency was significantly lower than that of ethinylestradiol. Furthermore, the authors argue that the estrogenic load imposed by these UV filters at realistic exposure levels is likely to be much lower than the exposure to phytoestrogens through diet. []
Q5: What research is being done to assess the safety of this compound and other UV filters?
A5: Researchers are investigating:
- Developing sensitive in vitro assays: These use fish or human cell lines to screen for endocrine activity. [, , ]
- Conducting in vivo studies: These use animal models, such as rats and fish, to assess developmental and reproductive toxicity. [, , , , ]
- Monitoring human exposure: This involves analyzing human samples, such as milk and urine, for the presence of UV filters. [, , ]
- Investigating the effects of UV filter mixtures: This is crucial as humans are exposed to a cocktail of chemicals through sunscreen use. [, , ]
Q6: What is the molecular formula and weight of this compound?
A6: this compound, without specifying a particular isomer, has the molecular formula C17H20O and a molecular weight of 240.34 g/mol.
Q7: What spectroscopic data is available for characterizing this compound?
A7: While the provided research doesn't delve into specific spectroscopic data, common techniques for characterizing this compound and its derivatives include:
- Ultraviolet-visible (UV-Vis) spectroscopy: This can be used to study the UV absorption properties, which are crucial for its function as a UV filter. [, , , , ]
Q8: Are there concerns about the photostability of this compound in sunscreen formulations?
A8: Photostability is crucial for the effectiveness of UV filters. While this compound derivatives are commonly used in sunscreens, some studies have investigated their photostability under UV irradiation. [, ] These studies aim to understand how their UV absorption properties and chemical structure change upon exposure to sunlight, which can impact their long-term effectiveness.
Q9: How is this compound incorporated into sunscreen formulations?
A9: this compound is typically used in combination with other UV filters to provide broad-spectrum protection against both UVA and UVB radiation. [, , , ] It is incorporated into various formulations, including emulsions, lotions, and creams, along with excipients that enhance its stability, spreadability, and water resistance. [, , , , ]
Q10: Are there any specific formulation challenges associated with this compound?
A10: One study highlighted a potential yellow discoloration issue in formulations containing a dibenzoylmethane derivative and titanium oxide nanopigment. Interestingly, excluding this compound-type compounds from the dibenzoylmethane derivatives was suggested to address this discoloration problem. []
Q11: Beyond sunscreens, are there other applications for this compound derivatives?
A11: Research suggests potential applications in:
- Antioxidant agents: Some derivatives have shown antioxidant properties in vitro. [, ]
- Anti-inflammatory and anti-allergic treatments: This is an area of ongoing research, with some derivatives showing promise in preclinical studies. []
- Cancer prevention: This is another area of preliminary research, focusing on the potential of certain derivatives to inhibit cancer cell growth. []
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